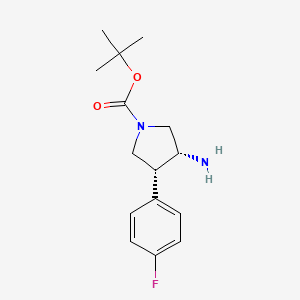

1-Pyrrolidinecarboxylic acid, 3-amino-4-(4-fluorophenyl)-, 1,1-dimethylethyl ester, (3r,4r)-rel-

Description

The compound 1-Pyrrolidinecarboxylic acid, 3-amino-4-(4-fluorophenyl)-, 1,1-dimethylethyl ester, (3R,4R)-rel- (CAS: 1218764-14-7) is a pyrrolidine derivative featuring a tert-butyl ester group, a 3-amino substituent, and a 4-(4-fluorophenyl) moiety. Its stereochemistry is designated as (3R,4R)-rel-, indicating a racemic mixture of the relative configuration. The tert-butyl ester acts as a protective group, enhancing stability and modulating lipophilicity . This compound is reported with 95% purity and is likely utilized as a pharmaceutical intermediate, given the prevalence of fluorinated aromatic groups in drug design for improved metabolic stability and target affinity .

Properties

IUPAC Name |

tert-butyl (3R,4R)-3-amino-4-(4-fluorophenyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21FN2O2/c1-15(2,3)20-14(19)18-8-12(13(17)9-18)10-4-6-11(16)7-5-10/h4-7,12-13H,8-9,17H2,1-3H3/t12-,13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEDYIVQVXJQGQC-STQMWFEESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C(C1)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@H](C1)N)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common approach is the asymmetric Michael addition reaction of carboxylate-substituted enones with nitroalkanes, followed by subsequent functionalization steps to introduce the fluorophenyl group and esterification.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Continuous flow chemistry and other advanced techniques may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrrolidines or other derivatives.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and cancer.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations at Positions 3 and 4

The table below compares substituents, stereochemistry, and key properties of the target compound with structurally related analogs:

*Estimated based on molecular formula (C₁₆H₂₁FN₂O₂).

Key Observations:

- Solubility: Hydroxy and amino substituents (e.g., 3-amino-4-hydroxy analog) improve aqueous solubility, whereas hydrophobic groups like fluorophenyl or tert-butyl ester reduce it .

- Stereochemistry : The (3R,4R)-rel- configuration in the target compound and its ethoxy analog may influence chiral recognition in biological systems .

Pharmacological and Industrial Relevance

- Fluorophenyl Group : The 4-fluorophenyl moiety is common in pharmaceuticals (e.g., fluoxetine) for its metabolic stability and affinity to serotonin transporters .

- tert-Butyl Ester : This group is frequently used in prodrugs to mask carboxylic acids, improving bioavailability .

- Amino Group: The 3-amino substituent can participate in hydrogen bonding, critical for enzyme inhibition (e.g., protease inhibitors) .

Biological Activity

1-Pyrrolidinecarboxylic acid, 3-amino-4-(4-fluorophenyl)-, 1,1-dimethylethyl ester, (3R,4R)-rel- (CAS Number: 1218764-14-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will delve into its biological activity, including pharmacological effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a carboxylic acid derivative that includes an amino group and a fluorophenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 239.29 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. It exhibits potential as an inhibitor in several biochemical pathways:

- Inhibition of Enzymes : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting drug metabolism.

- Receptor Binding : The presence of the fluorophenyl group may enhance binding affinity to specific receptors, which could be crucial for its pharmacological effects.

Pharmacological Effects

- Antidepressant Activity : Some studies indicate that compounds with similar structures exhibit antidepressant-like effects in animal models. This could be due to modulation of neurotransmitter systems such as serotonin and norepinephrine.

- Anti-inflammatory Properties : The compound may also demonstrate anti-inflammatory effects by inhibiting pro-inflammatory cytokines.

- Neuroprotective Effects : Research suggests potential neuroprotective activity, making it a candidate for further investigation in neurodegenerative diseases.

Study 1: Antidepressant-Like Effects

A study conducted on rodents administered with the compound showed significant reductions in depressive-like behaviors as measured by the forced swim test. The results indicated that the compound may enhance serotonergic activity in the brain.

Study 2: Inhibition of Inflammatory Cytokines

In vitro studies demonstrated that treatment with this compound resulted in decreased levels of TNF-alpha and IL-6 in macrophages stimulated with lipopolysaccharide (LPS), suggesting its potential as an anti-inflammatory agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antidepressant | Reduced depressive behavior | [Study 1] |

| Anti-inflammatory | Decreased TNF-alpha and IL-6 | [Study 2] |

| Neuroprotection | Potential neuroprotective effects | Ongoing research |

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can computational methods optimize reaction conditions?

Synthesis typically involves multi-step functionalization of the pyrrolidine core. A tert-butyl ester group is introduced early to protect the carboxylic acid (common in related compounds, e.g., ). Computational tools like quantum chemical reaction path searches (ICReDD methodology, ) can predict optimal intermediates and transition states, reducing trial-and-error. For example, substituents like the 4-fluorophenyl group may require regioselective coupling (e.g., Suzuki-Miyaura), guided by steric and electronic parameters from DFT calculations. Validate intermediates via LC-MS and NMR ().

Q. How can stereochemical purity of the (3R,4R)-rel- configuration be confirmed experimentally?

Use chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) to separate enantiomers. Compare retention times with racemic mixtures or synthetic standards. Absolute configuration is confirmed via X-ray crystallography (e.g., ’s use of crystallography for a similar pyrrolidine derivative) or vibrational circular dichroism (VCD). NMR coupling constants (e.g., ) between C3 and C4 protons can also indicate relative stereochemistry ( ).

Q. What are the key physicochemical properties (e.g., solubility, pKa) critical for in vitro assays?

Predicted properties from (for a structural analog) include:

- pKa : 11.48 (amine group, predicted via computational titration).

- LogP : Estimated ~2.5 (tert-butyl ester enhances lipophilicity).

- PSA : ~108 Ų (polar surface area, affects membrane permeability).

Experimentally, determine solubility in PBS/DMSO via nephelometry. Adjust buffer pH to >pKa +2 for protonation of the amine, enhancing aqueous solubility ().

Advanced Research Questions

Q. How can enantiomeric purity be improved during scale-up synthesis?

Use kinetic resolution with chiral catalysts (e.g., Burkholderia cepacia lipase for ester hydrolysis) or asymmetric hydrogenation of precursor enamines. Monitor enantiomeric excess (ee) via chiral HPLC. For tert-butyl esters, ’s Boc-protected analogs suggest steric hindrance may slow racemization, but rigorous temperature control (<0°C during acylations) is critical ( ).

Q. What strategies address contradictory data in reported pKa or solubility values across studies?

Contradictions often arise from solvent effects or impurities. For pKa validation:

- Perform potentiometric titration in water/co-solvent systems (e.g., 30% DMSO).

- Compare with analogs: The 4-fluorophenyl group () may lower pKa via electron-withdrawing effects versus non-fluorinated derivatives.

For solubility, use standardized shake-flask methods with HPLC quantification. Cross-validate with PXRD to rule out polymorphic interference ().

Q. How can computational modeling predict metabolic stability or off-target interactions?

Docking studies (AutoDock Vina) against cytochrome P450 isoforms (e.g., CYP3A4) can identify metabolic hotspots. The tert-butyl ester may reduce hydrolysis rates versus methyl esters ( ). For off-target screening, use SwissTargetPrediction or SEA databases, focusing on GPCRs/kinases due to the fluorophenyl moiety’s prevalence in kinase inhibitors ( ).

Q. What in vitro assays are suitable for evaluating this compound’s biological activity?

- Kinase inhibition : Use TR-FRET assays (e.g., LanthaScreen) with recombinant kinases, leveraging the 4-fluorophenyl group’s potential π-π stacking (common in kinase binders, ).

- Membrane permeability : Caco-2 monolayer assays with LC-MS/MS quantification. The tert-butyl ester’s logP (~2.5) suggests moderate permeability, but efflux transporters (P-gp) may require inhibition ().

Methodological Notes

- Stereochemical Analysis : Always cross-validate NMR (NOESY for spatial proximity) with crystallography ().

- Data Reproducibility : Adhere to OECD guidelines for physicochemical testing to minimize inter-lab variability.

- Computational Workflow : Combine Gaussian (DFT) for geometry optimization and Schrödinger’s QikProp for ADME prediction ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.